molecular formula C5H12N2O B072671 tert-Butylurea CAS No. 1118-12-3

tert-Butylurea

Cat. No. B072671
CAS RN: 1118-12-3
M. Wt: 116.16 g/mol
InChI Key: JLEHSYHLHLHPAL-UHFFFAOYSA-N
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Description

Tert-Butylurea is an organic compound with the molecular formula C5H12N2O. It is also known by other names such as N-tert-Butylurea and Urea, tert-butyl . It is used for research and development purposes .


Synthesis Analysis

Tert-Butylurea is produced by treating 1 mol urea with 2 mol of tert-butanol in the presence of 2 mol of concentrated sulfuric acid at 20–25 ℃ with ice cooling . A new synthesis process of tert-butylamine has been reported which adopts MTBE (methyl tert-butyl ether) and urea process .


Molecular Structure Analysis

The molecular weight of tert-Butylurea is 116.1616. The IUPAC Standard InChI is InChI=1S/C5H12N2O/c1-5(2,3)7-4(6)8/h1-3H3, (H3,6,7,8) . Tert-Butylurea contains total 19 bond(s); 7 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s) and 1 urea (-thio) derivative(s) .


Physical And Chemical Properties Analysis

Tert-Butylurea is a white crystalline powder . It has a density of 1.0551 (rough estimate), a melting point of 185°C (dec.), a boiling point of 217.23°C (rough estimate), a flash point of 52.8°C, and a vapor pressure of 2.04mmHg at 25°C . The refractive index is estimated to be 1.4432 .

Safety and Hazards

Tert-Butylurea is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation . It’s advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

tert-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEHSYHLHLHPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044365
Record name (1,1-Dimethylethyl)urea
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylurea

CAS RN

1118-12-3
Record name tert-Butylurea
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Record name (1,1-Dimethylethyl)urea
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Record name tert-Butylurea
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Record name Urea, N-(1,1-dimethylethyl)-
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Record name (1,1-Dimethylethyl)urea
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Record name tert-butylurea
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Record name (1,1-DIMETHYLETHYL)UREA
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Synthesis routes and methods

Procedure details

The batch 1 D-tartrate of (208), was reconverted to the free base (a necessary part of the chiral assay procedure) using the procedure given above (to give 3.49 g), and the D-tartrate formation procedure was repeated as described to give the batch 2 salt of (208), 4.41 g (92% from D-tartaric acid) (chiral LC: 1.7% at 8.34 min and 96.22% at 8.98 min=96.5% ee after preparative derivatisation as the tert-butylurea (208)).
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